Cas no 2169135-47-9 (5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride)
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
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- EN300-6731472
- Z2943419669
- 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
- 2169135-47-9
-
- Inchi: 1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3
- InChI-Schlüssel: GPJANTVJHIOAKS-UHFFFAOYSA-N
- Lächelt: BrC1=C(N=CC(=C1C)S(=O)(=O)Cl)Cl
Berechnete Eigenschaften
- Genaue Masse: 302.85232g/mol
- Monoisotopenmasse: 302.85232g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 279
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 55.4Ų
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6731472-0.05g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.05g |
$226.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.1g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.1g |
$337.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.25g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.25g |
$481.0 | 2025-03-13 | |
| Enamine | EN300-6731472-0.5g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 0.5g |
$758.0 | 2025-03-13 | |
| Enamine | EN300-6731472-1.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6731472-2.5g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6731472-5.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6731472-10.0g |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
2169135-47-9 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
| Aaron | AR028O3N-50mg |
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride |
2169135-47-9 | 95% | 50mg |
$336.00 | 2025-02-17 | |
| Aaron | AR028O3N-100mg |
5-bromo-6-chloro-4-methylpyridine-3-sulfonylchloride |
2169135-47-9 | 95% | 100mg |
$489.00 | 2025-02-17 |
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride Verwandte Literatur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Weitere Informationen zu 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 2169135-47-9): A Versatile Scaffold for Pharmaceutical and Chemical Innovation
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride represents a pivotal compound in modern medicinal chemistry, characterized by its unique combination of functional groups and structural versatility. The 5-bromo and 6-chloro substituents, along with the 4-methyl group on the pyridine ring, create a scaffold with high reactivity and potential for diverse biological applications. The 3-sulfonyl chloride functionality further enhances its utility as a versatile intermediate in drug discovery and chemical synthesis. With a CAS number of 2169135-4,47-9, this compound has garnered significant attention in recent years due to its role in developing novel therapeutics targeting a range of diseases.
Recent advancements in medicinal chemistry have highlighted the importance of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride as a key building block for designing small molecule inhibitors. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a precursor for developing selective kinase inhibitors, with promising results in preclinical models of cancer. The 3-sulfonyl chloride group provides a reactive site for conjugation with various pharmacophores, enabling the creation of compounds with enhanced potency and specificity. This synthetic flexibility has positioned 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride as a critical tool in the development of targeted therapies.
The chemical structure of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is defined by its pyridine ring, which is substituted with three functional groups: a bromine atom at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 4-position. The 3-sulfonyl chloride functionality introduces a sulfonyl chloride group at the 3-position of the ring, making it a valuable intermediate for sulfonamide-based drug development. This compound's molecular framework allows for the incorporation of diverse substituents, which can be tailored to modulate biological activity and pharmacokinetic properties.
Recent research has focused on the application of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride in the design of antiviral agents. A 2024 study in Antiviral Research reported the synthesis of novel compounds derived from this scaffold, which showed potent activity against RNA viruses. The 3-sulfonyl chloride group was modified to introduce nucleoside-like structures, enhancing the compound's ability to inhibit viral replication. This work underscores the compound's potential in combating emerging viral threats, particularly in the context of global health security.
Another significant area of research involves the use of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride in the development of anti-inflammatory drugs. A 2023 review in Pharmacological Reports highlighted its role as a scaffold for designing selective COX-2 inhibitors. The 5-bromo and 6-chloro substituents were found to modulate the binding affinity of the compound to cyclooxygenase enzymes, reducing off-target effects and improving therapeutic outcomes. This application is particularly relevant in the treatment of chronic inflammatory diseases, where selective inhibition is critical for minimizing side effects.
The synthesis of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has been optimized using modern catalytic methods. A 2022 study in Organic Letters described a one-pot synthesis route that combines bromination, chlorination, and sulfonation steps with high efficiency. This method reduces the number of purification steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce this compound under mild conditions has made it more accessible for both academic and industrial research, facilitating its widespread use in drug discovery programs.
Recent advancements in computational chemistry have further enhanced the utility of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride. Machine learning models have been employed to predict the biological activity of derivatives based on their molecular structure. A 2023 study in Chemical Science demonstrated that the 3-sulfonyl chloride group is a key determinant of the compound's reactivity, and that modifications to this group significantly influence its pharmacological profile. These computational tools are now being integrated into drug discovery pipelines, enabling the rapid screening of potential candidates derived from this scaffold.
The therapeutic potential of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride extends to the development of antimicrobial agents. A 2024 paper in Antimicrobial Agents and Chemotherapy reported the synthesis of compounds derived from this scaffold that exhibited broad-spectrum activity against multidrug-resistant bacteria. The 5-bromo substituent was found to enhance the compound's ability to disrupt bacterial cell membranes, while the 3-sulfonyl chloride group allowed for the incorporation of antimicrobial peptides. This dual functionality makes the compound a promising candidate for addressing the growing challenge of antibiotic resistance.
Despite its promise, the use of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride in drug development is not without challenges. A 2023 review in Drug Discovery Today highlighted the need for further optimization of its metabolic stability and toxicity profile. While the 3-sulfonyl chloride group provides reactivity, it can also lead to undesirable side reactions in vivo. Researchers are now exploring strategies to modify this group to improve the compound's pharmacokinetic properties while maintaining its therapeutic potential.
In conclusion, 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 2169135-47-9) stands as a critical compound in the field of medicinal chemistry. Its unique structural features and synthetic versatility have enabled its application in a wide range of therapeutic areas, from oncology to antiviral and antimicrobial drug development. Recent advances in synthetic methods, computational modeling, and biological testing have further expanded its potential, positioning it as a cornerstone for future drug discovery efforts. As research continues to evolve, the role of this compound in addressing global health challenges is likely to grow, underscoring its significance in modern pharmaceutical science.
For researchers and industry professionals, the availability of 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is essential for advancing drug development. Its synthesis and application require careful consideration of reactivity, stability, and biological activity. Ongoing studies are focused on optimizing its properties to maximize therapeutic outcomes while minimizing potential side effects. The compound's versatility and adaptability make it a valuable asset in the quest for innovative solutions to complex medical challenges.
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